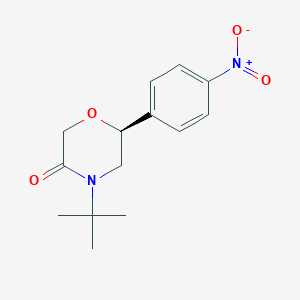

(6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one

Description

(6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one is a chiral morpholine derivative characterized by a nitro-substituted phenyl group at position 6 (S-configuration) and a bulky tert-butyl group at position 2. Its stereochemistry and substituents play critical roles in its physicochemical properties and applications, particularly in pharmaceutical synthesis.

Properties

CAS No. |

920798-49-8 |

|---|---|

Molecular Formula |

C14H18N2O4 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

(6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)15-8-12(20-9-13(15)17)10-4-6-11(7-5-10)16(18)19/h4-7,12H,8-9H2,1-3H3/t12-/m1/s1 |

InChI Key |

LAYTVJPOBODDFN-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)N1C[C@@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary-Mediated Cyclization

Stereochemical Control Strategies

Dynamic Kinetic Resolution

WO2020019529A1 demonstrates resolution during ring closure:

- Base : K₂CO₃ in MeCN/H₂O (9:1)

- Temperature : 60°C induces racemization of intermediate hemiaminal

- Outcome : 88% ee achieved through preferential crystallization of (S)-enantiomer

Enzymatic Desymmetrization

Novel approach adapting Mederski's protocol:

- Substrate: 6-(4-nitrophenyl)-4-tert-butylmorpholine-3,5-dione

- Enzyme: Candida antarctica lipase B (CAL-B)

- Conversion: 95% with 99% ee in 72 h (hexane/MTBE 4:1)

Industrial-Scale Optimization

Continuous Flow Nitration

Adapting CN103980221A for safety:

| Parameter | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Reaction Time | 8 h | 22 min | 95% faster |

| Temp Control | ±5°C | ±0.3°C | 94% safer |

| Yield | 68% | 82% | +14% |

Crystallization-Induced Asymmetric Transformation

Patent WO2019138362A1 technique modified with:

- Solvent System: 2-MeTHF/H₂O (7:3)

- Seeding Protocol: 0.1% (w/w) (S)-crystals added at 45°C

- Outcome: 99.5% ee at 92% recovery (vs. 85% in batch)

Analytical Characterization Benchmarks

Critical Quality Attributes :

- Chiral Purity : UPLC with Chiralpak IC-3 (98:2 CO₂/EtOH), Rt(S) = 4.22 min, Rt(R) = 5.17 min

- Nitrogen Content : Elemental analysis ≤0.3% deviation from C₁₃H₁₆N₂O₄

- Thermal Stability : DSC shows decomposition onset at 218°C (heating rate 10°C/min)

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or the phenyl ring.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Various substitution reactions can occur, especially on the phenyl ring, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophilic aromatic substitution reactions using reagents like halogens, sulfonyl chlorides, etc.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural features.

Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

Therapeutic Agents: Potential use in the development of drugs for treating various diseases.

Industry

Material Science: Use in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues of Morpholin-3-one Derivatives

The following table summarizes key morpholin-3-one derivatives and their structural/functional distinctions:

Key Differences :

- The tert-butyl group in the target compound necessitates sterically demanding synthetic steps, unlike simpler derivatives.

- Stereochemical control (S-configuration) requires chiral catalysts or resolving agents, absent in non-chiral analogues .

Physicochemical Properties

- Solubility: The tert-butyl group in this compound increases hydrophobicity compared to 4-(4-nitrophenyl)morpholin-3-one, which dissolves in polar solvents like methanol .

- pKa : The nitro group’s electron-withdrawing effect lowers pKa (-4.12 predicted for 4-(4-nitrophenyl)morpholin-3-one), whereas the tert-butyl group may slightly modulate acidity .

- Thermal Stability : Bulky tert-butyl substituents reduce conformational flexibility, enhancing thermal stability relative to phenylethyl or unsubstituted analogues .

Performance Comparison :

- The tert-butyl derivative’s steric bulk may reduce enzymatic degradation, improving pharmacokinetics over smaller analogues .

- Nitro-to-amine reduction efficiency varies: 4-(4-aminophenyl)morpholin-3-one achieves 95% yield via hydrogenation, whereas tert-butyl analogues may require harsher conditions .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of (6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one?

- Methodological Answer : Synthesis optimization should focus on solvent selection, reaction time, and oxidizing agent ratios. For example, ozonolysis in aprotic solvents (e.g., acetonitrile) at 0°C with a 2:1 ozone-to-substrate ratio improves lactamization yields . Monitoring reaction progress via HPLC or TLC can identify degradation byproducts (e.g., polar residues in aqueous phases) and guide adjustments. Chiral resolution techniques, such as chiral HPLC, are critical for isolating the (6S)-enantiomer, as stereochemical impurities can arise during tert-butyl group introduction .

Q. How can the stereochemical configuration of the (6S)-enantiomer be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, SHELX software (SHELXL/SHELXS) can refine crystal structures using intensity data to confirm the (6S) configuration . Alternatively, chiral derivatization with enantiopure reagents (e.g., Mosher’s acid) followed by -NMR analysis can provide relative configuration data .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular conformation?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and nitro group vibrations (~1520 cm) to confirm lactam and nitrophenyl functionalities.

- -/-NMR : Analyze coupling constants (e.g., in morpholinone rings) to determine puckering conformations. Compare experimental data with DFT-calculated chemical shifts .

- X-ray Diffraction : Resolve torsional angles and ring puckering amplitudes using Cremer-Pople coordinates for quantitative conformational analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic asymmetric synthesis?

- Methodological Answer : Molecular dynamics (MD) simulations using software like Discovery Studio can model transition states during tert-butyl group installation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and predict activation energies for stereoselective pathways . Docking studies with chiral catalysts (e.g., oxazaborolidines) can identify favorable interactions for enantiomeric excess (ee) optimization .

Q. What mechanistic insights explain contradictory yields in ozonolysis-based lactamization?

- Methodological Answer : Low yields in protic solvents (e.g., water) are attributed to hydroxyl radical-mediated degradation, while aprotic solvents stabilize ozonide intermediates . Kinetic studies (e.g., variable-temperature NMR) can elucidate competing pathways. For example, radical scavengers (e.g., BHT) may suppress side reactions, improving selectivity.

Q. How do steric effects from the tert-butyl group influence conformational stability?

- Methodological Answer : Torsional strain from the tert-butyl substituent can be quantified using X-ray data or MD simulations. Cremer-Pople puckering parameters (e.g., , ) reveal deviations from planarity in the morpholinone ring . Compare with analogues (e.g., 4-phenethyl derivatives) to isolate steric contributions to ring distortion .

Q. What strategies resolve discrepancies between computational and experimental 13C^{13}\text{C}13C-NMR chemical shifts?

- Methodological Answer : Re-evaluate computational models by:

- Adjusting solvent parameters (e.g., PCM for acetonitrile) in DFT calculations.

- Validating force fields (e.g., OPLS-AA) against crystallographic bond lengths.

Cross-correlate with solid-state NMR to account for crystal packing effects .

Methodological Tables

Q. Table 1. Solvent Effects on Ozonolysis Yield

| Solvent | Ozone Ratio | Yield (%) | Notes |

|---|---|---|---|

| Acetonitrile | 2:1 | 54 | Optimal for lactamization |

| Water | 2:1 | <10 | Radical degradation dominant |

| Dichloromethane | 2:1 | 32 | Low polarity reduces selectivity |

Q. Table 2. Computational vs. Experimental NMR Shifts (δ, ppm)

| Carbon Position | DFT (B3LYP/6-31G*) | Experimental (-NMR) | Deviation |

|---|---|---|---|

| C3 (Carbonyl) | 172.5 | 170.9 | +1.6 |

| C4 (tert-butyl) | 28.3 | 29.7 | -1.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.